molecular formula C12H16FNO B1335142 (3-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine CAS No. 510723-79-2

(3-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

Cat. No. B1335142
M. Wt: 209.26 g/mol
InChI Key: MDGSARSDWZUDQI-UHFFFAOYSA-N
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Description

“(3-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine” is a chemical compound with the molecular formula C12H16FNO . It’s used for proteomics research .


Molecular Structure Analysis

The molecular weight of “(3-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine” is 209.26 . The hydrobromide form of this compound has a molecular weight of 290.17 .

Scientific Research Applications

  • Enantioselective Synthesis : A study by Demir et al. (2003) describes the enantioselective synthesis of furan-2-yl amines, where the key step is the reduction of O-benzyl furan-2-yl ketone oximes to chiral amines. This process is relevant for the synthesis of compounds similar to "(3-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine" (Demir et al., 2003).

  • Synthesis of Fluorinated Heterocycles : Parmar and Rueping (2014) developed a mild intramolecular fluoro-cyclisation reaction of benzylic alcohols and amines, using Selectfluor. This method can be applied for synthesizing fluorinated heterocycles containing structures similar to "(3-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine" (Parmar & Rueping, 2014).

  • Fluorogenic Reagents for Chromosome Analysis : Cuéllar et al. (1991) explored the use of Fluram, a fluorogenic reagent, for the differentiation of chromosome regions. Compounds like "(3-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine" could potentially serve as fluorogenic reagents in similar contexts (Cuéllar et al., 1991).

  • Catalysis and Organic Synthesis : A study by Yan, Feringa, and Barta (2016) on the catalysis of benzylamines using an iron complex is relevant. Their methodology could be applicable to the synthesis of benzylamine derivatives like "(3-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine" (Yan, Feringa & Barta, 2016).

  • Synthesis of Fluorine-Containing Compounds : Ramarao et al. (2004) discuss the synthesis of fluoro-substituted compounds using microwave-induced tandem intramolecular reactions. Their methodology could be adapted for synthesizing fluoro-benzyl compounds similar to "(3-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine" (Ramarao et al., 2004).

Safety And Hazards

“(3-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine” is intended for research use only and should be used under the supervision of a technically qualified individual .

Future Directions

The future directions of “(3-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine” are not specified in the available resources. As it’s used for proteomics research , it may have potential applications in the study of proteins and their functions.

properties

IUPAC Name

N-[(3-fluorophenyl)methyl]-1-(oxolan-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c13-11-4-1-3-10(7-11)8-14-9-12-5-2-6-15-12/h1,3-4,7,12,14H,2,5-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGSARSDWZUDQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNCC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801196438
Record name 2-Furanmethanamine, N-[(3-fluorophenyl)methyl]tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801196438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

CAS RN

510723-79-2
Record name 2-Furanmethanamine, N-[(3-fluorophenyl)methyl]tetrahydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=510723-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Furanmethanamine, N-[(3-fluorophenyl)methyl]tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801196438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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